2-Aminobutanamide hydrochloride

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Levetiracetam API synthesis requires strict (S)-configuration; the (R)-enantiomer lacks anticonvulsant efficacy. This hydrochloride salt provides the exact chiral building block for process chemistry and QC labs. - Enantiomeric excess >99%, matching Bs-Dap biocatalytic route specifications - Validated USP Related Compound B / EP Impurity G reference standard - Enables high substrate loading (300 g/L) for cost-efficient scale-up

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 89603-48-5
Cat. No. B3179009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobutanamide hydrochloride
CAS89603-48-5
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H
InChIKeyHDBMIDJFXOYCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobutanamide Hydrochloride: Key Chiral Intermediate for Levetiracetam


2-Aminobutanamide hydrochloride (CAS 89603-48-5, also indexed as the (S)-enantiomer under CAS 7682-20-4) is a chiral amino acid amide derivative, primarily recognized as the hydrochloride salt of (S)-2-aminobutyramide . The compound is characterized by a molecular weight of 138.60 g/mol (C₄H₁₁ClN₂O), a melting point in the range of 259–263 °C, and a specific optical rotation ([α]D²⁰) of approximately +23.0° to +27.0° (c=1, H₂O) [1]. Its fundamental industrial and scientific value stems from its role as a key chiral building block in the synthesis of the antiepileptic drug levetiracetam, wherein the (S)-configuration is stereochemically essential for therapeutic efficacy [2][3].

Chiral building block for levetiracetam intermediate synthesis
USP/EP reference standard for impurity profiling
Enantiomer-specific analytical control

2-Aminobutanamide Hydrochloride: Limitations of Generic Substitution


Substitution with generic amide analogs or alternative chiral intermediates is not feasible due to the strict stereochemical and functional requirements of downstream processes. The (S)-enantiomer of 2-aminobutanamide hydrochloride is not merely a convenient precursor; its specific chiral configuration is the defining determinant of levetiracetam's pharmacological activity, as the (R)-enantiomer exhibits only slight or inconspicuous anticonvulsant effects [1][2]. Furthermore, the compound's utility as a USP/EP-designated reference standard for impurity profiling [3] mandates precise identity and purity that cannot be met by unqualified alternatives. Procuring the incorrect enantiomer or a lower-purity grade directly compromises both the stereochemical outcome of API synthesis and the validity of regulatory analytical methods.

Target Attribute
Substitution Risk
(S)-enantiomer configuration
(R)-enantiomer may not deliver the required stereochemical control in API synthesis
USP/EP designated reference standard
Non-designated analogs lack compendial traceability for impurity profiling methods

Quantitative Differentiation Evidence: 2-Aminobutanamide Hydrochloride


Chiral Resolution Efficiency: (S)- vs (R)-Enantiomer

The biocatalytic kinetic resolution of racemic 2-aminobutanamide using a novel d-aminopeptidase from Brucella sp. (Bs-Dap) preferentially yields the (S)-enantiomer with exceptionally high enantiomeric excess. This method demonstrates a marked advantage over traditional chemical resolution or alternative biocatalytic routes for obtaining the (S)-form. [1]

Enantiomeric Excess
Head-to-head
Target: >99% e.e.
Comparator: 94.0% e.e.
Supports enantiopurity assessment for API synthesis
Bs-Dap kinetic resolution, 45°C, pH 8.0
Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Biocatalytic Production: High Substrate Loading Efficiency

The Bs-Dap-mediated biocatalytic process achieves high volumetric productivity for (S)-2-aminobutanamide production, demonstrating significantly higher substrate loading capacity compared to standard enzymatic resolutions. This enhances industrial feasibility. [1]

Substrate Loading
Class-level
300 g/L
Supports high-volumetric productivity context
vs. typical 10–100 g/L class baseline
Biocatalysis Process Chemistry Green Chemistry

Validated Chiral HPLC Method for Enantiomeric Purity

A reverse-phase chiral HPLC method has been specifically developed and validated for the determination of (R)-2-aminobutanamide isomer content in (S)-2-aminobutanamide, the key starting material for levetiracetam. This method provides a precise and robust tool for quality control, which is essential for procurement of material with verified enantiopurity. [1]

Chiral HPLC LOQ
Method context
0.0005 mg/mL for (R)-isomer
Enables trace enantiomeric impurity monitoring
CROWNPAK CR (+) column, UV 200 nm
Chiral Chromatography Analytical Method Validation Quality Control

Compendial Status: USP/EP Reference Standard

The (S)-enantiomer of 2-aminobutanamide hydrochloride is officially designated as Levetiracetam USP Related Compound B and Levetiracetam EP Impurity G. This compendial status confers a specific, traceable identity for use as a reference standard, a role that generic, non-designated analogs cannot fulfill. [1]

Compendial Designation
Class-level
USP Related Compound B / EP Impurity G
Supports identity traceability for regulatory methods
Non-designated salts lack this status
Pharmacopeial Standards Impurity Profiling Regulatory Compliance

Key Application Scenarios for 2-Aminobutanamide Hydrochloride


Industrial Biocatalytic Synthesis of Levetiracetam

For process chemistry groups scaling up levetiracetam intermediate production, the Bs-Dap biocatalytic route using (S)-2-aminobutanamide hydrochloride as a target offers a distinct advantage. The method's demonstrated capacity for high substrate loading (300 g/L) and exceptional enantioselectivity (>99% e.e.) directly translates to reduced manufacturing costs and higher API purity, as supported by the quantitative evidence in Section 3. [1]

Pharmaceutical QC & Method Validation for Levetiracetam

Analytical development and QC laboratories require (S)-2-aminobutanamide hydrochloride in its capacity as USP Related Compound B or EP Impurity G. The validated reverse-phase chiral HPLC method, which achieves an LOQ of 0.0005 mg/mL for the (R)-isomer, provides a robust, compendial-aligned tool for quantifying enantiomeric purity in both the intermediate and the final drug substance. [1][2]

Enantioselective Synthesis and Chiral Pool Research

Academic and industrial research groups investigating novel chiral synthons or enzymatic resolution methodologies can utilize (S)-2-aminobutanamide hydrochloride as a benchmark. The high e.e. values (>99%) achievable with the Bs-Dap system provide a standard for comparing new catalysts or engineering improved enzyme variants for amino acid amide resolution. [1]

Application
Selection Property
Validation Focus
Levetiracetam intermediate synthesis
Stereospecific biocatalytic route
Enantiomeric purity and process scalability
Impurity profiling for levetiracetam
Compendial reference standard identity
Chiral HPLC method suitability
Enantioselective synthesis research
Benchmark (S)-aminobutanamide building block
Enzyme resolution method comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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